molecular formula C11H10F4O2 B14070624 1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one

1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one

Cat. No.: B14070624
M. Wt: 250.19 g/mol
InChI Key: GGCCUMHIRGWYBM-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H11F4O2. This compound is characterized by the presence of difluoromethoxy and difluoromethyl groups attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one typically involves the introduction of difluoromethoxy and difluoromethyl groups onto a phenyl ring, followed by the attachment of a propan-2-one moiety. One common method involves the reaction of a suitable phenol derivative with difluoromethylating and difluoromethoxylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy and difluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes and lead to specific effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a trifluoromethyl group.

    1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one: Contains a methylthio group instead of a difluoromethyl group.

Uniqueness

1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the difluoromethoxy and difluoromethyl groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-3-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10F4O2/c1-6(16)5-7-3-2-4-8(10(12)13)9(7)17-11(14)15/h2-4,10-11H,5H2,1H3

InChI Key

GGCCUMHIRGWYBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)C(F)F)OC(F)F

Origin of Product

United States

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